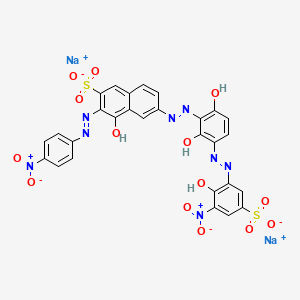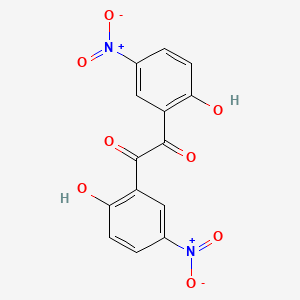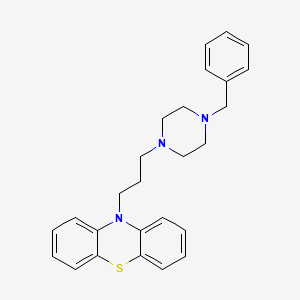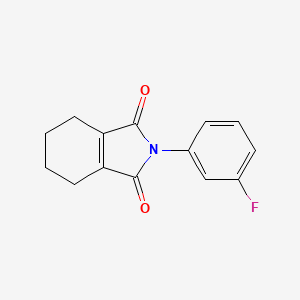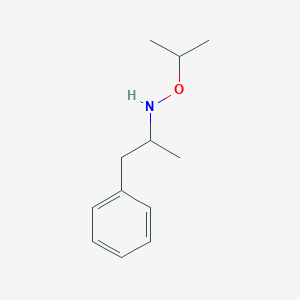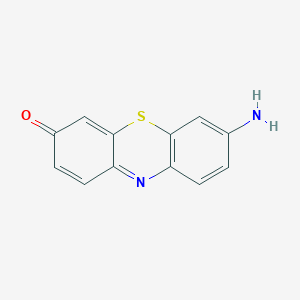
Ibuprofen-Paracetamol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
对乙酰氨基酚是一种非水杨酸类解热药和非阿片类镇痛药。它常用于缓解轻微疼痛和疼痛,以及降低发烧。 对乙酰氨基酚的活性成分是对乙酰氨基酚,以其在止痛和退烧方面的功效而闻名 .
准备方法
合成路线和反应条件: 对乙酰氨基酚的合成涉及苯酚的硝化生成对硝基苯酚,然后将其还原为对氨基苯酚。这种化合物随后被乙酰化形成对乙酰氨基酚。反应条件通常涉及使用乙酸酐作为乙酰化剂和盐酸等催化剂。
工业生产方法: 在工业环境中,对乙酰氨基酚的生产是在大型反应器中进行的。该过程涉及与实验室合成相同的基本步骤,但针对效率和产量进行了优化。 连续流动反应器和先进的纯化技术的应用确保了最终产品的纯度 .
化学反应分析
反应类型: 对乙酰氨基酚会发生各种化学反应,包括氧化、还原和取代。
常用试剂和条件:
氧化: 对乙酰氨基酚可以被氧化生成 N-乙酰基-对苯醌亚胺 (NAPQI),这是一种有毒代谢物。这种反应通常发生在肝脏中,涉及细胞色素 P450 酶。
还原: 对乙酰氨基酚的还原并不常见,但可以在特定条件下使用硼氢化钠等还原剂发生。
取代: 对乙酰氨基酚可以发生取代反应,特别是在强酸或碱的存在下,导致形成各种衍生物。
科学研究应用
对乙酰氨基酚由于其经过充分证明的药理特性,广泛用于科学研究。
化学: 在化学中,对乙酰氨基酚被用作研究各种有机反应和机理的模型化合物。
生物学: 在生物学研究中,对乙酰氨基酚用于研究其对细胞过程的影响及其在疼痛和发烧机制中的作用。
医药: 从医学上讲,对乙酰氨基酚因其镇痛和解热特性而被广泛研究。它还与其他药物一起使用以增强治疗效果。
工业: 在制药行业,对乙酰氨基酚是许多非处方药和处方药中的关键成分。 其生产和配方是持续研究的主题,以提高疗效和安全性 .
作用机制
对乙酰氨基酚的确切作用机制尚不完全清楚。据信它通过抑制中枢神经系统中前列腺素的合成来发挥作用。这种抑制作用通过作用于下丘脑的体温调节中心,减少疼痛感并降低发烧。 对乙酰氨基酚的弱抗炎活性也归因于其对前列腺素合成的作用 .
类似化合物:
布洛芬: 与对乙酰氨基酚一样,布洛芬是一种镇痛药和解热药。它还具有强大的抗炎特性。
阿司匹林: 阿司匹林是另一种具有抗炎作用的镇痛药和解热药。它通过抑制与前列腺素合成有关的环氧合酶来起作用。
萘普生: 萘普生在其镇痛、解热和抗炎作用方面类似于布洛芬和阿司匹林。
对乙酰氨基酚的独特性: 对乙酰氨基酚的抗炎活性很小,使其适用于需要缓解疼痛和发烧而不会出现其他非甾体抗炎药 (NSAID) 相关的胃肠道刺激风险的患者 .
相似化合物的比较
Ibuprofen: Like acetaminophen, ibuprofen is an analgesic and antipyretic. it also has strong anti-inflammatory properties.
Aspirin: Aspirin is another analgesic and antipyretic with anti-inflammatory effects. It works by inhibiting cyclooxygenase enzymes, which are involved in prostaglandin synthesis.
Naproxen: Naproxen is similar to ibuprofen and aspirin in its analgesic, antipyretic, and anti-inflammatory effects.
Uniqueness of Cetafen: Cetafen is unique in its minimal anti-inflammatory activity, making it suitable for patients who require pain and fever relief without the risk of gastrointestinal irritation associated with other non-steroidal anti-inflammatory drugs (NSAIDs) .
属性
CAS 编号 |
462631-86-3 |
|---|---|
分子式 |
C21H27NO4 |
分子量 |
357.4 g/mol |
IUPAC 名称 |
N-(4-hydroxyphenyl)acetamide;2-[4-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O2.C8H9NO2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;1-6(10)9-7-2-4-8(11)5-3-7/h4-7,9-10H,8H2,1-3H3,(H,14,15);2-5,11H,1H3,(H,9,10) |
InChI 键 |
FNJPZNCSYSZKSV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CC(=O)NC1=CC=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




